AV-153 is categorized under pharmacological agents with specific applications in molecular biology and genetics. Its primary function is to act as an antimutagenic agent, which means it helps prevent mutations in the genetic material of cells. This characteristic positions AV-153 as a candidate for further research in cancer prevention and treatment strategies due to its role in DNA repair processes .
The synthesis of AV-153 involves several key steps, typically employing standard organic synthesis techniques. The compound is synthesized through a multi-step process that includes:
The specific parameters for synthesis, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity, although detailed conditions are not extensively documented in available literature .
The molecular structure of AV-153 can be described as follows:
The three-dimensional conformation of AV-153 allows it to intercalate within DNA strands, particularly at sites of single-strand breaks, thereby facilitating its role in DNA repair processes .
AV-153 undergoes several important chemical reactions that are relevant to its function:
These reactions highlight the compound's potential therapeutic applications in protecting against DNA damage.
The mechanism of action of AV-153 primarily revolves around its ability to interact with DNA and stimulate repair processes:
This multifaceted approach underscores its potential utility in therapeutic settings aimed at preventing mutagenesis.
AV-153 has several promising applications in scientific research and medicine:
The 1,4-dihydropyridine (1,4-DHP) scaffold emerged as a chemically significant framework following the pioneering Hantzsch synthesis in 1882, which facilitated access to dihydronicotinamide analogs. Early derivatives like nifedipine (developed in the 1960s) established the pharmacological relevance of DHPs as calcium channel blockers for cardiovascular diseases [8] [10]. The structural versatility of the 1,4-DHP core enabled diverse biological applications beyond cardiovascular therapy, including antioxidant, neuroprotective, and antitumor activities. The discovery of AV-153 (CAS 19350-66-4), a samarium-coordinated 1,4-DHP derivative, represents a strategic evolution toward metallopharmaceuticals. This innovation leveraged the redox properties intrinsic to 1,4-DHPs and the unique coordination behavior of lanthanides like samarium, aiming to enhance DNA-targeted bioactivity [6] [10].
AV-153 belongs to the lanthanide-chelated 1,4-DHP subclass, characterized by a samarium ion coordinated within a substituted dihydropyridine ring. Its molecular formula, C₁₄H₁₉NO₆Sm, reflects key structural features:
This architecture positions AV-153 as a specialized antimutagenic agent. Unlike conventional DHPs (e.g., amlodipine or nimodipine), AV-153 lacks calcium channel modulation but exhibits pronounced DNA-protective capabilities. Its significance lies in mitigating oxidative and alkylative DNA damage—a mechanism critical for cancer prevention and genomic stability maintenance [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7